Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans-

Vue d'ensemble

Description

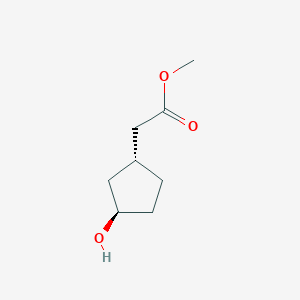

Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- is an organic compound with the molecular formula C8H14O3. It is a derivative of cyclopentaneacetic acid, featuring a hydroxyl group and a methyl ester functional group. This compound is known for its unique structural configuration, which plays a significant role in its chemical properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- typically involves the esterification of cyclopentaneacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired trans-isomer.

Industrial Production Methods

Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to achieve high yields and purity. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopentaneacetic acid derivatives.

Reduction: Formation of cyclopentaneacetic alcohol derivatives.

Substitution: Formation of various substituted cyclopentaneacetic acid esters.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- is synthesized through various chemical processes that often involve the transformation of related compounds. One notable method includes catalytic hydrogenation of precursors such as 3-oxo-2-pentyl-1-cyclopentaneacetic acid to obtain optically pure isomers suitable for further applications in perfumery and pharmaceuticals .

One of the primary applications of cyclopentaneacetic acid derivatives is in the fragrance industry. The compound serves as a precursor to methyl dihydrojasmonate, commonly known as Hedione®, which is highly valued for its floral scent and is widely used in perfumes . The ability to synthesize optically pure forms enhances its desirability in fragrance formulations.

Biological Activities

Recent studies have indicated potential biological activities associated with cyclopentaneacetic acid derivatives. For instance:

- Anticancer Activity : Research has shown that certain derivatives exhibit significant inhibition against various cancer cell lines, suggesting their potential as therapeutic agents . The IC50 values for some derivatives were reported to be as low as 1.9 μg/mL against HCT-116 cells, indicating strong antiproliferative effects .

- Enzyme Inhibition : Some compounds derived from cyclopentaneacetic acid have been tested for their inhibitory effects on enzymes such as 11β-HSD1, with promising results indicating their potential role in metabolic regulation and disease treatment .

Industrial Applications

Beyond the fragrance industry, cyclopentaneacetic acid derivatives have potential applications in other industrial sectors:

- Pharmaceuticals : The compound's structural properties make it a candidate for drug development, particularly in creating compounds that target specific biological pathways.

- Agricultural Chemicals : Some derivatives may serve as intermediates in the synthesis of agrochemicals due to their bioactive properties.

Case Studies

Several studies have documented the successful application of cyclopentaneacetic acid derivatives:

- A study demonstrated the synthesis of a series of methyl esters from cyclopentaneacetic acid derivatives and evaluated their anticancer properties against multiple cell lines, highlighting their potential utility in cancer therapeutics .

- Another research effort focused on optimizing the synthesis process to enhance yield and purity for use in high-value fragrance products, showcasing the compound's relevance in commercial applications .

Mécanisme D'action

The mechanism of action of Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester

- Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester

Uniqueness

Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- is unique due to its specific trans-configuration, which influences its chemical reactivity and biological interactions. This configuration can lead to different stereochemical outcomes in reactions compared to its cis-isomer or other similar compounds.

Activité Biologique

Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- can be represented as follows:

- Chemical Formula : C11H18O3

- Molecular Weight : 198.26 g/mol

This compound belongs to a class of small hydrophobic molecules that have shown promise in anticancer applications due to their ability to interact with various biological pathways.

Cyclopentaneacetic acid derivatives, particularly methyl jasmonate (MJ), are known to exert several biological effects, including:

- Induction of Apoptosis : MJ has been shown to activate the extrinsic and intrinsic apoptotic pathways in cancer cells. For instance, treatment with MJ led to increased expression of tumor necrosis factor (TNFα) and its receptor TNFR1, resulting in apoptosis in breast cancer cell lines MDA-MB-435 and MCF-7 with IC50 values of 1.9 mM and 2.0 mM respectively .

- Reactive Oxygen Species (ROS) Generation : MJ treatment significantly increases ROS levels in various cancer cell lines, including non-small cell lung cancer (A549) and glioblastoma (C6) cells. This oxidative stress contributes to cell death and has been linked to the activation of caspases involved in apoptosis .

- Cell Cycle Arrest : In prostate cancer cells (PC-3), MJ induced cell cycle arrest at the G2-M phase, further promoting apoptosis through executor caspase activation .

Cytotoxicity Studies

The cytotoxic effects of cyclopentaneacetic acid derivatives have been evaluated across multiple studies:

| Cell Line | IC50 (mM) | Observed Effects |

|---|---|---|

| MDA-MB-435 | 1.9 | Induction of apoptosis via caspase activation |

| MCF-7 | 2.0 | Increased TNFα expression and apoptosis |

| A549 | 5.0 | Increased ROS levels and pro-apoptotic protein expression |

| PC-3 | 2.0 | G2-M phase arrest and activation of executor caspases |

Case Studies

- Breast Cancer Models : In a study involving MDA-MB-435 and MCF-7 cells, MJ treatment resulted in approximately 35% apoptosis after exposure to 2 mM MJ for 24 hours. The mechanism was linked to increased expression of pro-apoptotic proteins from the Bcl-2 family .

- Prostate Cancer : Research on PC-3 cells demonstrated that MJ not only induced apoptosis but also enhanced the efficacy of standard chemotherapeutic agents like cisplatin when used in combination therapies .

- Neuroblastoma Cells : In neuroblastoma cell lines such as SH-SY5Y, MJ treatment led to decreased expression of inhibitor of apoptosis proteins (IAPs), indicating a potential for enhanced sensitivity to apoptotic signals .

Propriétés

IUPAC Name |

methyl 2-[(1R,3R)-3-hydroxycyclopentyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYJDPCEVAGWBX-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1CC[C@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.